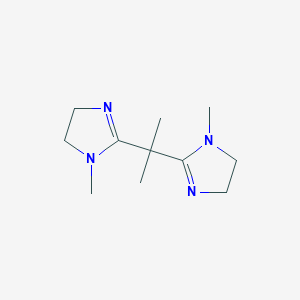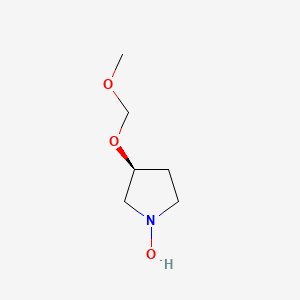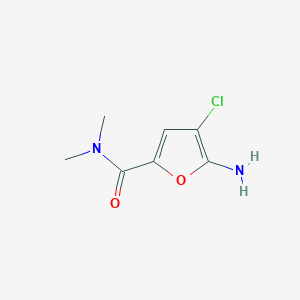![molecular formula C21H24N4O B14211679 Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- CAS No. 832735-09-8](/img/structure/B14211679.png)
Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- is a chemical compound with the molecular formula C21H24N4O It is known for its unique structure, which includes a benzonitrile group, a piperidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Industry: This compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making it a compound of interest in pharmacological research. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-
- Other benzonitrile derivatives with different substituents on the aromatic ring
Uniqueness
What sets Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]- apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
832735-09-8 |
|---|---|
Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[6-(1-cyclopentylpiperidin-4-yl)oxypyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C21H24N4O/c22-15-16-5-7-17(8-6-16)20-9-10-21(24-23-20)26-19-11-13-25(14-12-19)18-3-1-2-4-18/h5-10,18-19H,1-4,11-14H2 |
InChI Key |
CTYKAQLRTMVQJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NN=C(C=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-3-[(Pyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B14211604.png)



![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)



![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)





